molecular formula C25H30Cl2FN5O B611170 TASP0390325 CAS No. 1642187-96-9

TASP0390325

Cat. No. B611170
M. Wt: 554.4444
InChI Key: NUIXGNLBPARAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TASP0390325 is a high affinity and orally active arginine vasopressin receptor 1B (V1B receptor) antagonist with antidepressant and anxiolytic activities . It shows a high affinity and potent antagonist activity for V1B receptors .

Scientific Research Applications

Abstract

The paper by Laverty et al. (2022) presents a new paradigm for developing research-based assessments, specifically focusing on the Thermal and Statistical Physics Assessment (TaSPA). This innovative approach integrates three-dimensional learning, evidence-centered design, and self-regulated learning to provide instructors with actionable feedback to support their students' learning. The system, when completed, will be fully automated, offering scalability with minimal burden on instructors and researchers, representing a significant advancement in assessing physics learning at a large scale and supporting physics educators and students (Laverty et al., 2022).

Design of Scientific Research Management Information Systems

Abstract

Jie-yun (2010) discusses the design of a scientific research management information system specifically tailored for applied undergraduates. The system is based on the B/S/D system framework and uses JSP technology. It addresses several key aspects of scientific research management, including archive management, information management, work evaluation, and statistical analysis. This system enhances data consistency and safety through multi-database design and user identification techniques, leveraging computer, network, and database technologies to standardize and modernize scientific management work (Jie-yun, 2010).

Design and Implementation of TM/ETM Images Publication

Abstract

Song-cai (2007) addresses the challenges faced by domestic users in accessing TM/ETM image data, a valuable resource in scientific research. The paper discusses the design and implementation of a system for publishing these images on the internet, utilizing ArcIMS for distributing mapping services and JSP for web programming. This combination allows for a quick and clear query system for users of different backgrounds, enhancing the availability and service of TM/ETM image data (Song-cai, 2007).

properties

IUPAC Name

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXGNLBPARAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 86765292

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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